![molecular formula C12H2Br6O B14234334 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan CAS No. 617708-26-6](/img/structure/B14234334.png)
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan is a chemical compound belonging to the class of polybrominated dibenzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination process is carefully monitored to minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated dibenzofuran derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran derivatives, while reduction can lead to partially or fully debrominated products .
Applications De Recherche Scientifique
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan has several scientific research applications, including:
Environmental Studies: The compound is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Material Science: It is used in the development of flame retardants and other materials that require high thermal stability.
Biological Research: The compound is investigated for its potential biological effects, including toxicity and interactions with biological systems
Mécanisme D'action
The mechanism of action of 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially disrupting their normal function. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound can induce oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromodibenzofuran: A monobrominated derivative of dibenzofuran with applications in semiconductors and OLEDs.
1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: Another polybrominated compound with similar environmental and biological properties.
Uniqueness
1,2,4,6,8,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring flame retardancy and thermal stability .
Propriétés
Numéro CAS |
617708-26-6 |
|---|---|
Formule moléculaire |
C12H2Br6O |
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
1,2,4,6,8,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-5(15)11-7(9(3)17)8-10(18)4(14)2-6(16)12(8)19-11/h1-2H |
Clé InChI |
UNWXKPFTGNPDQP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C3=C(O2)C(=CC(=C3Br)Br)Br)C(=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


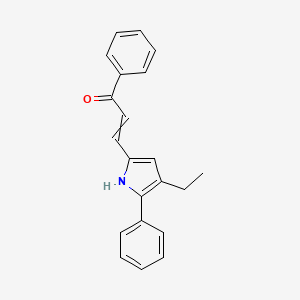
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
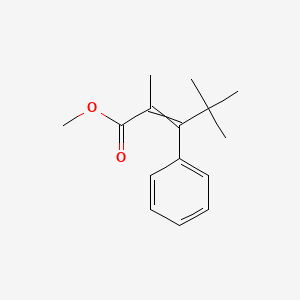
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
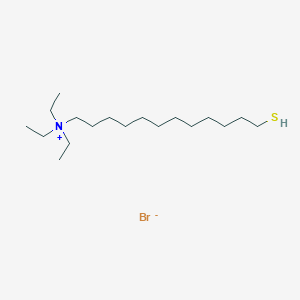

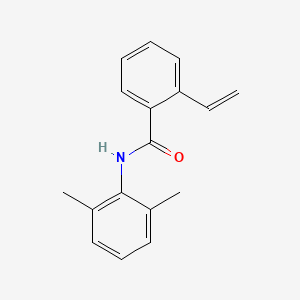
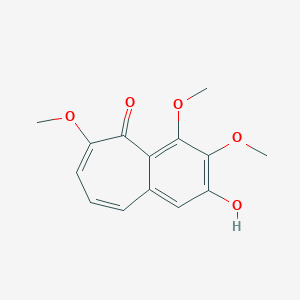
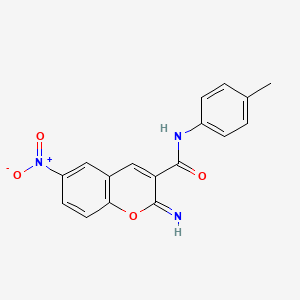

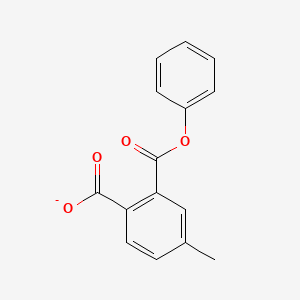
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
